molecular formula C6H6N4O B13101620 8-Methylpyrazolo[1,5-d][1,2,4]triazinone CAS No. 40535-06-6

8-Methylpyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B13101620
CAS No.: 40535-06-6
M. Wt: 150.14 g/mol
InChI Key: VEOLABRMOLPCOA-UHFFFAOYSA-N
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Description

8-Methylpyrazolo[1,5-d][1,2,4]triazinone is a heterocyclic compound that belongs to the class of azolo[1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a triazine ring, with a methyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylpyrazolo[1,5-d][1,2,4]triazinone can be achieved through various methods. One common approach involves the construction of the 1,2,4-triazine ring on the basis of azoles or the annulation of the azole fragment to the 1,2,4-triazine ring . In the first approach, azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle is often employed . In the second approach, the methods differ significantly depending on the structure of the resulting azole fragment .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of heterocyclic compounds, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to the production of this compound.

Chemical Reactions Analysis

Types of Reactions: 8-Methylpyrazolo[1,5-d][1,2,4]triazinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound and the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted pyrazolo[1,5-d][1,2,4]triazinones.

Scientific Research Applications

8-Methylpyrazolo[1,5-d][1,2,4]triazinone has a wide range of scientific research applications due to its unique structure and biological activities. In chemistry, it serves as a scaffold for the development of new compounds with potential therapeutic properties . In biology and medicine, it is investigated for its antiviral, antibacterial, and anticancer activities

Mechanism of Action

The mechanism of action of 8-Methylpyrazolo[1,5-d][1,2,4]triazinone involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

8-Methylpyrazolo[1,5-d][1,2,4]triazinone can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and other azolo[1,2,4]triazines . These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

List of Similar Compounds:

Properties

IUPAC Name

2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-5-6(11)8-7-3-10(5)9-4/h2-3H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOLABRMOLPCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NNC(=O)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230117
Record name Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40535-06-6
Record name Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40535-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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